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molecular formula C11H14N2O B8493261 Ethyl 5-cyclopropylnicotinimidate

Ethyl 5-cyclopropylnicotinimidate

Cat. No. B8493261
M. Wt: 190.24 g/mol
InChI Key: WZQIGTHWSZIVGR-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of 5-cyclopropylnicotinonitrile (0.45 g, 3.1 mmol) in ethanol was added sodium ethoxide (0.212 g, 3.1 mmol). The reaction mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic layer was concentrated under reduced pressure to afford the title compound (0.45 g) which was used without further purification. MS (ES+APCI) (M+H) 191.2; LCMS retention time 1.149 min (Method L1).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[N:6][CH:7]=[C:8]([CH:11]=2)[C:9]#[N:10])[CH2:3][CH2:2]1.[O-:12][CH2:13][CH3:14].[Na+]>C(O)C>[CH:1]1([C:4]2[CH:5]=[N:6][CH:7]=[C:8]([CH:11]=2)[C:9](=[NH:10])[O:12][CH2:13][CH3:14])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
C1(CC1)C=1C=NC=C(C#N)C1
Name
Quantity
0.212 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)C=1C=NC=C(C(OCC)=N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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